molecular formula C16H15NO3S2 B2912150 1-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide CAS No. 2034439-92-2

1-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide

Cat. No.: B2912150
CAS No.: 2034439-92-2
M. Wt: 333.42
InChI Key: BRCFHOHAYWVKRM-UHFFFAOYSA-N
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Description

“1-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide” is a complex organic compound that contains a thiophene nucleus . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular mass of thiophene is 84.14 g/mol .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and complex. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Mechanism of Action

The mechanism of action of 1-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of carbonic anhydrase IX. Carbonic anhydrase IX plays a key role in regulating the pH of cancer cells, and its inhibition can lead to the disruption of cancer cell growth and proliferation. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This activity may contribute to its potential use in the treatment of neurological disorders.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antifungal and antibacterial properties by disrupting the cell membranes of these microorganisms. Additionally, this compound has been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase, which can lead to the accumulation of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase IX. This makes it a promising candidate for the development of cancer therapies. Additionally, this compound has been shown to have a range of other biological activities, which makes it a versatile compound for studying various biochemical and physiological processes.
One of the limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to dissolve the compound in aqueous solutions, which may limit its use in certain experiments. Additionally, this compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain cell-based assays.

Future Directions

There are several future directions for the study of 1-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide. One area of research is the development of this compound-based cancer therapies. The potent inhibitory activity of this compound against carbonic anhydrase IX makes it a promising candidate for the development of targeted cancer therapies. Another area of research is the investigation of this compound's potential use in the treatment of neurological disorders. The inhibition of acetylcholinesterase by this compound may provide a novel approach for the treatment of Alzheimer's disease and other neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to investigate its potential use in other areas of medicine, such as infectious disease and inflammation.

Synthesis Methods

The synthesis of 1-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide involves a multi-step process that starts with the reaction of 5-(thiophen-3-yl)furan-2-carbaldehyde with phenylmethylamine. The resulting intermediate is then reacted with methanesulfonyl chloride to yield the final product, this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide has been extensively studied for its potential applications in drug development. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This compound has also been reported to have anti-inflammatory, antifungal, and antibacterial properties. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

1-phenyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c18-22(19,12-13-4-2-1-3-5-13)17-10-15-6-7-16(20-15)14-8-9-21-11-14/h1-9,11,17H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCFHOHAYWVKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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